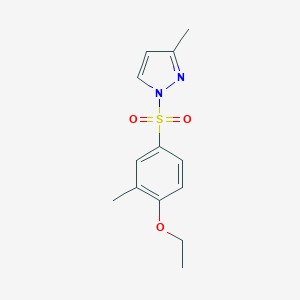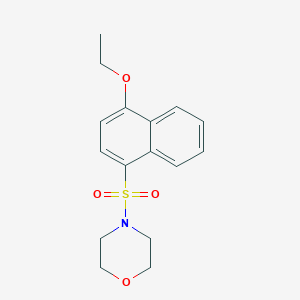
1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of sulfonyl pyrazoles and is characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and 3-methyl-1H-pyrazole as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfonamide, and substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-piperidinecarboxamide: This compound also contains a sulfonyl group and an ethoxy group but differs in the presence of a piperidine ring instead of a pyrazole ring.
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-4-methylpiperidine: Similar in structure but contains a piperidine ring and a different substitution pattern.
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide: This compound includes a pyridine ring and a piperidine ring, making it structurally distinct from the pyrazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13-6-5-12(9-10(13)2)19(16,17)15-8-7-11(3)14-15/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMSVVDDRBHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B344890.png)
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B344895.png)


![N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B344904.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344905.png)


![3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B344911.png)

